3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 1-methoxybutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific conditions like elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce primary amines .
Scientific Research Applications
3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with various biomolecules . These interactions can lead to changes in the activity of enzymes and receptors, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(1-Methoxyethyl)amino]methyl}phenol
- 3-{[(1-Methoxypropyl)amino]methyl}phenol
- 3-{[(1-Methoxyisopropyl)amino]methyl}phenol
Uniqueness
3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol is unique due to its specific structural features, such as the methoxybutan-2-yl group, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[(1-methoxybutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-3-11(9-15-2)13-8-10-5-4-6-12(14)7-10/h4-7,11,13-14H,3,8-9H2,1-2H3 |
InChI Key |
FXVKRKFYCVWOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC(=CC=C1)O |
Origin of Product |
United States |
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